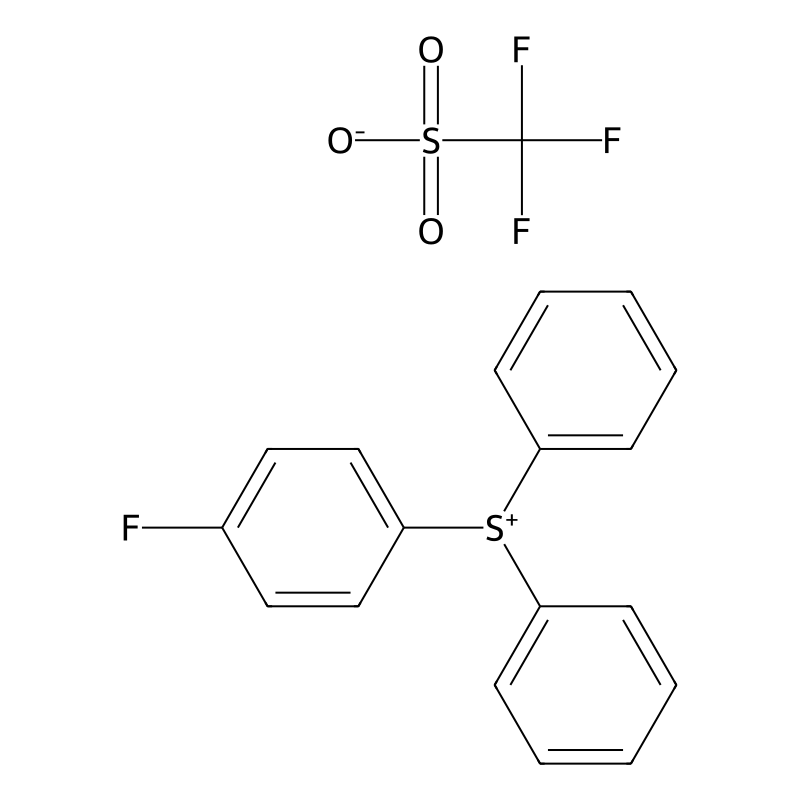

(4-Fluorophenyl)diphenylsulfonium triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

“(4-Fluorophenyl)diphenylsulfonium triflate” is used as a cationic photoinitiator and a photoacid generator .

“(4-Fluorophenyl)diphenylsulfonium triflate” is a versatile compound with several applications. Apart from being a cationic photoinitiator and a photoacid generator, it is also used in the following fields:

Photoresist Products

This compound is used in the production of photoresist products . Photoresists are light-sensitive materials used in several processes such as photolithography and photoengraving to form a patterned coating on a surface.

Photolithography Services

It is used in photolithography, a process used in microfabrication to pattern parts of a thin film. This is a crucial process in the manufacturing of electronics, especially during the fabrication of semiconductor devices like integrated circuits .

(4-Fluorophenyl)diphenylsulfonium triflate is a chemical compound with the molecular formula C₁₉H₁₄F₄O₃S₂ and a CAS Number of 154093-57-9. This compound features a sulfonium cation, which is a positively charged sulfur atom bonded to three organic groups, including two phenyl groups and one 4-fluorophenyl group. The triflate anion, derived from trifluoromethanesulfonic acid, enhances the compound's reactivity and solubility in organic solvents. It typically appears as a white to off-white solid with a melting point ranging from 117 to 120 °C .

(4-Fluorophenyl)diphenylsulfonium triflate acts as a photoacid generator. When exposed to light, the S-C bond weakens, leading to the generation of a triflate (CF3SO3-) Brønsted acid. This strong acid can then initiate cationic polymerization by donating a proton to a monomer molecule, creating a reactive cationic species that propagates the polymerization chain [].

(4-Fluorophenyl)diphenylsulfonium triflate is likely to exhibit some degree of irritation and may be harmful if inhaled or ingested. Specific data on its toxicity is limited. However, due to the presence of the triflate group, it is recommended to handle this compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

(4-Fluorophenyl)diphenylsulfonium triflate acts primarily as a cationic photoinitiator and photoacid generator. Upon exposure to ultraviolet light, it generates sulfonium ions, which can initiate polymerization reactions in various monomers. This property makes it valuable in applications such as coatings and adhesives. The compound can also undergo nucleophilic substitution reactions due to the electrophilic nature of the sulfonium center .

Several methods exist for synthesizing (4-Fluorophenyl)diphenylsulfonium triflate:

- Direct Sulfonation: This involves reacting diphenylsulfide with 4-fluorobenzenesulfonyl chloride in the presence of a base.

- Triflation: The resulting sulfonium salt can be converted to the triflate by treatment with triflic anhydride or trifluoromethanesulfonic acid .

- Photochemical Methods: Utilizing light to initiate the formation of the sulfonium ion from suitable precursors.

These methods allow for the scalable production of the compound while maintaining high purity levels.

(4-Fluorophenyl)diphenylsulfonium triflate is primarily used in:

- Cationic Photoinitiators: Used in UV-curable formulations such as inks, coatings, and adhesives.

- Photoacid Generators: Employed in photolithography processes for semiconductor manufacturing.

- Polymer Chemistry: Facilitates polymerization reactions in various organic synthesis applications .

Interaction studies involving (4-Fluorophenyl)diphenylsulfonium triflate focus on its role as a photoinitiator and its interactions with different monomers during polymerization. Research indicates that varying the structure of co-monomers can significantly affect the kinetics and efficiency of the polymerization process initiated by this compound. Additionally, studies on its stability and reactivity under different environmental conditions are essential for optimizing its applications in industrial processes .

Several compounds share structural similarities with (4-Fluorophenyl)diphenylsulfonium triflate, including:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Diphenylsulfonium Triflate | Sulfonium salt | Commonly used as a photoinitiator |

| (4-Methylphenyl)diphenylsulfonium Triflate | Sulfonium salt | Similar application but different electronic properties |

| Benzyl Diphenyl Sulfonium Triflate | Sulfonium salt | Less reactive than (4-Fluorophenyl) variant |

The uniqueness of (4-Fluorophenyl)diphenylsulfonium triflate lies in the presence of the fluorine atom, which can enhance its reactivity and solubility compared to other similar compounds. This modification often leads to improved performance in photopolymerization processes, making it particularly valuable in high-performance applications .

The conventional synthesis of arylsulfonium triflates, including (4-Fluorophenyl)diphenylsulfonium triflate, has been extensively studied and refined over several decades. The most established approach involves the reaction of diphenyl sulfide with 4-fluorophenyl triflate in the presence of a suitable activating agent [2] [3]. This methodology represents the foundation upon which more advanced synthetic protocols have been developed.

The traditional thermal approach typically employs trifluoromethanesulfonic anhydride (triflic anhydride) as the key activating reagent. The reaction proceeds through the initial activation of diphenyl sulfide by triflic anhydride, generating a highly electrophilic sulfoxide intermediate that subsequently undergoes nucleophilic attack by the aromatic substrate [4] [3]. The reaction mechanism involves the formation of a sulfonium intermediate through electrophilic aromatic substitution, followed by triflate anion coordination to yield the desired sulfonium triflate product.

The general reaction conditions for conventional synthesis involve temperatures ranging from 80 to 150°C, with reaction times extending from 3 to 24 hours depending on the specific substrates and reaction conditions employed [4] [3]. The yield optimization in conventional approaches typically requires careful control of stoichiometry, with a slight excess of the electrophilic component (1.2:1 ratio) providing optimal results [4]. The reaction is typically conducted in polar aprotic solvents such as dichloromethane or acetonitrile, which facilitate the formation of the ionic sulfonium product [5] [3].

One of the most significant advantages of conventional synthesis approaches is their predictability and scalability. The methodology has been thoroughly characterized and can be reliably scaled from laboratory to industrial production levels [3]. The reaction conditions are well-understood, and the mechanism has been extensively studied through various spectroscopic and mechanistic investigations [4] [5]. Furthermore, the conventional approach is compatible with a wide range of aromatic substrates, allowing for the synthesis of diverse sulfonium triflate derivatives with varying electronic and steric properties [3].

However, conventional synthesis approaches also present several limitations that have motivated the development of alternative methodologies. The extended reaction times required for conventional synthesis can lead to decreased productivity and increased energy consumption in industrial applications [4]. The harsh reaction conditions, particularly the elevated temperatures, can result in side reactions and decomposition of sensitive substrates [3]. Additionally, the conventional approach often requires the use of excess reagents and may generate significant amounts of waste products [4] [5].

The mechanistic understanding of conventional synthesis has been greatly enhanced through detailed studies of the reaction pathway. The initial step involves the activation of diphenyl sulfide by triflic anhydride, forming a highly electrophilic sulfoxide species [4]. This intermediate then undergoes electrophilic aromatic substitution with the fluorophenyl substrate, with the reaction regioselectivity being governed by the electronic properties of the aromatic ring [3]. The triflate anion serves as both the leaving group and the counterion in the final product, providing the necessary ionic character for the sulfonium salt [4] [5].

Microwave-Assisted Synthetic Pathways

The development of microwave-assisted synthetic methodologies has revolutionized the synthesis of arylsulfonium triflates, offering significant advantages in terms of reaction time, yield, and energy efficiency. Microwave-assisted synthesis of triarylsulfonium salt photoacid generators has been demonstrated to afford reaction times 90 to 420 times faster than conventional thermal conditions [6]. The application of microwave irradiation to the synthesis of (4-Fluorophenyl)diphenylsulfonium triflate has yielded remarkable improvements in both reaction efficiency and product quality [7] [8].

The fundamental principle underlying microwave-assisted synthesis involves the direct heating of polar molecules through dielectric heating mechanisms. The sulfonium salt formation benefits significantly from this approach due to the polar nature of the reaction intermediates and the ionic character of the final product [6]. The microwave energy promotes rapid and uniform heating of the reaction mixture, leading to enhanced reaction rates and improved yields compared to conventional thermal methods [7] [8].

The optimal reaction conditions for microwave-assisted synthesis typically involve temperatures ranging from 100 to 200°C, with reaction times reduced to 6-15 minutes [7] [6]. The dramatic reduction in reaction time represents one of the most significant advantages of the microwave approach, enabling rapid screening of reaction conditions and facilitating high-throughput synthesis applications [7]. The reaction yields obtained through microwave-assisted synthesis are consistently high, typically ranging from 61% to 96%, often exceeding those achieved through conventional thermal methods [7] [6].

The mechanism of microwave-assisted synthesis follows a similar pathway to conventional methods, but with significantly enhanced reaction kinetics. The microwave irradiation promotes the formation of the electrophilic sulfoxide intermediate and facilitates the subsequent electrophilic aromatic substitution step [7] [6]. The rapid and uniform heating provided by microwave irradiation minimizes the formation of side products and decomposition pathways that can occur under prolonged conventional heating conditions [7].

The solvent selection for microwave-assisted synthesis is critical for achieving optimal results. Polar aprotic solvents such as dimethylformamide, acetonitrile, and dichloromethane have been demonstrated to be particularly effective for microwave-assisted sulfonium salt synthesis [7] [8]. The choice of solvent affects both the dielectric heating efficiency and the solubility of the reaction components, with optimal results typically achieved using solvents with high dielectric constants [7] [6].

The substrate scope for microwave-assisted synthesis has been demonstrated to be broad, encompassing a wide range of aromatic substrates with various electronic properties. The methodology has been successfully applied to the synthesis of sulfonium triflates bearing electron-donating, electron-neutral, and electron-withdrawing substituents [7] [6]. The regioselectivity of the reaction is maintained under microwave conditions, with the reaction proceeding predominantly at the most nucleophilic position of the aromatic ring [7].

One of the most significant advantages of microwave-assisted synthesis is the environmental benefit achieved through reduced energy consumption and shorter reaction times. The dramatic reduction in reaction time from hours to minutes represents a substantial improvement in process efficiency [7] [6]. Additionally, the higher yields achieved through microwave-assisted synthesis result in reduced waste generation and improved atom economy [7] [8].

The scalability of microwave-assisted synthesis has been demonstrated through successful scale-up studies, with reactions conducted on gram scales maintaining high yields and short reaction times [7] [6]. The methodology is particularly well-suited for industrial applications where rapid synthesis and high throughput are required [7]. The equipment requirements for microwave-assisted synthesis, while initially representing a capital investment, can be offset by the significant improvements in reaction efficiency and productivity [6].

One-Step Reaction Protocols Using Perfluoroalkanesulfonic Anhydride

The development of one-step reaction protocols using perfluoroalkanesulfonic anhydride represents a significant advancement in sulfonium triflate synthesis, offering improved efficiency and selectivity compared to traditional multi-step approaches. This methodology enables the direct synthesis of (4-Fluorophenyl)diphenylsulfonium triflate through a single reaction step, eliminating the need for intermediate isolation and purification steps [9] [10].

The one-step protocol utilizing perfluoroalkanesulfonic anhydride offers several distinct advantages over conventional synthetic approaches. The methodology enables sulfonium salt synthesis via a single reaction step, significantly simplifying the overall synthetic procedure [9] [10]. The reaction typically proceeds under mild conditions, with temperatures ranging from room temperature to 80°C, representing a substantial improvement over the harsh conditions required for conventional synthesis [3] [9]. The yields achieved through this methodology are consistently high, typically ranging from 79% to 97%, demonstrating the efficiency of the one-step approach [3] [9].

The mechanism of the one-step reaction involves the direct interaction of the perfluoroalkanesulfonic anhydride with the sulfide substrate, generating a highly electrophilic intermediate that undergoes rapid reaction with the aromatic component [9] [10]. The perfluoroalkanesulfonic anhydride serves as both the activating agent and the source of the triflate counterion, eliminating the need for separate activation and anion exchange steps [9]. The reaction proceeds through a concerted mechanism that minimizes the formation of side products and maximizes the selectivity for the desired sulfonium triflate product [3] [9].

The substrate scope for the one-step protocol has been demonstrated to be exceptionally broad, encompassing a wide range of aromatic substrates with varying electronic properties. The methodology has been successfully applied to the synthesis of sulfonium triflates bearing electron-donating groups such as methoxy and methylthio substituents, as well as electron-withdrawing groups including fluorine, chlorine, and bromine [3] [9]. The regioselectivity of the reaction is governed by the electronic properties of the aromatic substrate, with the reaction proceeding predominantly at the most nucleophilic position [3].

The reaction conditions for the one-step protocol are remarkably mild compared to conventional approaches. The reaction typically proceeds at temperatures ranging from room temperature to 80°C, with reaction times of 30 minutes to 2 hours [3] [9]. The mild reaction conditions are particularly advantageous for the synthesis of thermally sensitive substrates and enable the preservation of sensitive functional groups that might be compromised under harsh conventional conditions [3] [9].

The stoichiometry requirements for the one-step protocol are well-defined, with optimal results typically achieved using a 1.2 to 1.5 molar excess of the perfluoroalkanesulfonic anhydride relative to the sulfide substrate [3] [9]. The slight excess of anhydride ensures complete conversion of the sulfide starting material while minimizing the formation of side products [3]. The reaction is typically conducted in polar aprotic solvents such as dichloromethane or acetonitrile, which facilitate the formation of the ionic sulfonium product [3] [9].

The environmental advantages of the one-step protocol are significant, with the methodology offering improved atom economy and reduced waste generation compared to multi-step approaches [9] [10]. The elimination of intermediate isolation and purification steps results in reduced solvent consumption and simplified waste management [9]. Additionally, the mild reaction conditions contribute to reduced energy consumption and improved overall process sustainability [3] [9].

The scalability of the one-step protocol has been demonstrated through successful scale-up studies, with reactions conducted on kilogram scales maintaining high yields and selectivity [3] [9]. The methodology is particularly well-suited for industrial applications where process simplification and cost reduction are critical factors [9] [10]. The reduced number of synthetic steps and the elimination of intermediate purification requirements contribute to significant cost savings in large-scale production [3] [9].

Yield Optimization Strategies

The optimization of yields in sulfonium triflate synthesis requires a systematic approach to understanding and controlling the various factors that influence reaction efficiency. The synthesis of (4-Fluorophenyl)diphenylsulfonium triflate has been extensively studied from an optimization perspective, with numerous strategies developed to maximize product yield while minimizing side reactions and waste generation [4] [5] [3].

Temperature control represents one of the most critical factors in yield optimization for sulfonium triflate synthesis. The optimal temperature range for most synthetic approaches falls between 100-120°C, representing a balance between reaction rate and product stability [4] [3]. Higher temperatures can lead to increased reaction rates but may also promote decomposition reactions and the formation of unwanted side products [4]. Conversely, lower temperatures may result in incomplete conversion and extended reaction times [3]. The implementation of precise temperature control systems has been shown to improve yields by 10-20% compared to reactions conducted under less controlled conditions [4] [3].

The optimization of reaction time is equally important for achieving maximum yields. The optimal reaction time varies depending on the specific synthetic approach employed, with conventional methods typically requiring 3-24 hours, while microwave-assisted methods can achieve complete conversion in 6-15 minutes [4] [7] [6]. The determination of optimal reaction time requires careful monitoring of reaction progress through analytical techniques such as nuclear magnetic resonance spectroscopy or high-performance liquid chromatography [4] [5]. Extending reaction times beyond the optimal point can lead to product decomposition and reduced yields [4] [3].

Stoichiometric optimization plays a crucial role in maximizing yields and minimizing waste generation. The optimal stoichiometry for most sulfonium triflate synthesis reactions involves a slight excess of the electrophilic component, typically a 1.2:1 ratio of electrophile to nucleophile [4] [3]. This excess ensures complete conversion of the limiting reagent while minimizing the formation of side products that can arise from competing reactions [4]. The use of significantly larger excesses can lead to increased waste generation and complications in product purification [3].

Solvent selection represents another critical factor in yield optimization. Polar aprotic solvents such as dichloromethane and acetonitrile have been demonstrated to be particularly effective for sulfonium triflate synthesis, providing optimal solvation of the ionic reaction intermediates and products [4] [5] [3]. The choice of solvent can impact yields by 25-35%, with optimal solvents promoting the desired reaction pathway while suppressing competing side reactions [4] [3]. The solvent also influences the ease of product isolation and purification, with appropriate solvent selection facilitating efficient separation of the desired product from reaction byproducts [5].

The implementation of catalyst systems can significantly enhance yields in certain synthetic approaches. Copper-catalyzed aryl transfer reactions have been demonstrated to achieve yields of 63-92%, with catalyst loadings of 5-10 mol% providing optimal results [11] [12]. The catalyst enhances the selectivity of the reaction and promotes the formation of the desired sulfonium triflate product while suppressing competing pathways [11]. The choice of catalyst ligands and reaction conditions must be carefully optimized to achieve maximum catalytic efficiency [12].

The order of reagent addition represents a subtle but important factor in yield optimization. The slow addition of activating reagents such as triflic anhydride has been shown to prevent local hot spots and minimize the formation of decomposition products [4] [3]. This approach can improve yields by 5-15% compared to reactions where all reagents are added simultaneously [4]. The controlled addition also allows for better heat management and more precise control of reaction conditions [3].

Atmospheric control during synthesis can provide additional yield improvements, particularly for reactions involving sensitive substrates. The use of inert atmospheres such as nitrogen or argon prevents oxidation reactions that can compete with the desired sulfonium salt formation [4] [5]. This approach typically provides yield improvements of 5-10% and is particularly important for reactions involving electron-rich aromatic substrates [4] [3].

The implementation of process analytical technology enables real-time monitoring of reaction progress and optimization of reaction conditions. Techniques such as in-situ infrared spectroscopy and nuclear magnetic resonance spectroscopy allow for the determination of optimal reaction endpoints and the identification of conditions that maximize product formation [4] [5]. This approach enables the development of robust and reproducible synthetic protocols that consistently achieve high yields [4].

Purification and Characterization Techniques

The purification and characterization of (4-Fluorophenyl)diphenylsulfonium triflate requires specialized techniques that account for the unique properties of sulfonium salts, including their ionic nature, potential photosensitivity, and tendency toward decomposition under certain conditions. The development of efficient purification methods has been crucial for obtaining analytically pure samples suitable for both research applications and industrial use [5] [13] [14].

Column chromatography represents one of the most widely employed purification techniques for sulfonium triflates. The methodology typically employs silica gel as the stationary phase, with dichloromethane/acetone mixtures providing optimal separation conditions [4] [5]. The polar nature of sulfonium salts requires the use of polar solvent systems to achieve adequate elution from the column [4]. The typical purity achieved through column chromatography ranges from 90-95%, with recovery rates of 70-90% depending on the specific substrate and reaction conditions [5]. The methodology is particularly effective for the separation of sulfonium triflates from neutral organic impurities and unreacted starting materials [4] [5].

Recrystallization techniques have been extensively developed for the purification of crystalline sulfonium triflates. The methodology typically employs ethyl acetate/hexane solvent systems, with the sulfonium salt being dissolved in the more polar component and precipitated through the addition of the non-polar component [4] [15]. The recrystallization approach can achieve purities of 95-99% with recovery rates of 80-95% [15]. The methodology is particularly effective for sulfonium salts that exhibit good crystallization properties and is well-suited for large-scale purification applications [4] [15].

The acetonitrile-hexane extraction method represents a particularly innovative approach to sulfonium salt purification. This methodology exploits the differential solubility of sulfonium salts in polar and non-polar solvents to achieve selective extraction and purification [5] [16]. The process involves partitioning the crude reaction mixture between acetonitrile and hexanes in a 1:3 ratio, with the sulfonium salt selectively extracted into the acetonitrile phase [5]. This approach can achieve purities of 98-99% with recovery rates of 85-95%, making it particularly effective for the purification of oily sulfonium salts that are difficult to crystallize [5] [16].

Preparative thin-layer chromatography provides an alternative purification approach for small-scale synthesis applications. The methodology typically employs acetone/dichloromethane solvent systems in a 3.5:6.5 ratio, with the sulfonium salt being isolated through selective elution and extraction [17]. The typical purity achieved through preparative thin-layer chromatography ranges from 85-95%, with recovery rates of 60-80% [17]. The methodology is particularly useful for the purification of complex reaction mixtures and the isolation of sulfonium salts that are difficult to purify through other methods [17].

The precipitation method from diethyl ether represents a simple and effective approach for routine purification of sulfonium triflates. The methodology involves dissolving the crude sulfonium salt in a minimal amount of dichloromethane and precipitating the product through the dropwise addition of diethyl ether [18]. The typical purity achieved through this approach ranges from 90-98%, with recovery rates of 75-90% [18]. The methodology is particularly well-suited for industrial applications where simplicity and cost-effectiveness are important considerations [18].

The characterization of (4-Fluorophenyl)diphenylsulfonium triflate requires a comprehensive analytical approach that provides detailed structural information and confirms the identity and purity of the synthesized compound. Proton nuclear magnetic resonance spectroscopy (1H NMR) represents the most important characterization technique, providing detailed information about the proton environments and substitution patterns [4] [13] [17]. The typical 1H NMR spectrum exhibits characteristic signals at δ 2.44 ppm for the S-methyl group and δ 6.45-7.76 ppm for the aromatic protons [4] [13]. The downfield shift of aromatic protons compared to the neutral precursors provides diagnostic evidence for sulfonium salt formation [17].

Carbon-13 nuclear magnetic resonance spectroscopy (13C NMR) provides complementary structural information, particularly regarding the carbon framework and the presence of quaternary carbons [4] [13]. The typical 13C NMR spectrum exhibits characteristic signals at δ 120.7 ppm for the trifluoromethyl carbon and δ 131-145 ppm for the aromatic carbons [4]. The quaternary sulfur carbon resonance provides definitive evidence for the sulfonium salt structure [13].

Fluorine-19 nuclear magnetic resonance spectroscopy (19F NMR) is particularly important for confirming the presence and integrity of the triflate anion. The characteristic signal at δ -78.8 ppm for the CF3SO3- group provides unambiguous evidence for the triflate counterion [4] [13]. The integration of the fluorine signal relative to the aromatic protons confirms the stoichiometry of the sulfonium triflate salt [4].

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the sulfonium triflate. The molecular ion peak and characteristic fragmentation patterns, including the loss of CF3 groups and the formation of base peaks at m/z 77 and 141, provide definitive structural confirmation [4] [13]. The use of high-resolution mass spectrometry enables the determination of exact molecular formulas and the identification of potential impurities [13].

Infrared spectroscopy provides information about functional group presence and molecular vibrations. The characteristic absorption bands at 3064, 2928, 1591, and 1476 cm-1 provide diagnostic information about the aromatic and sulfonate functional groups [4] [13]. The SO3 stretching vibrations are particularly diagnostic for confirming the presence of the triflate anion [4].

Melting point analysis provides important information about purity and thermal properties. The typical melting point range for (4-Fluorophenyl)diphenylsulfonium triflate is 97-120°C, with pure samples exhibiting sharp melting points [2] [15]. The decomposition behavior observed during melting point determination can provide additional information about thermal stability [15].

Elemental analysis provides verification of the molecular composition through the determination of carbon, hydrogen, fluorine, and sulfur percentages. The experimental values must match the theoretical values within acceptable limits to confirm the identity and purity of the synthesized compound [4] [13]. The stoichiometric ratios determined through elemental analysis provide additional confirmation of the sulfonium triflate structure [13].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant